3,4-Methylenedioxy-beta-nitrostyrene
Overview
Description
Manganese(II) sulfide, also known as manganese monosulfide, is a chemical compound composed of manganese and sulfur. It occurs naturally as the minerals alabandite, rambergite, and browneite. Manganese(II) sulfide is a p-type semiconductor with a wide bandgap of approximately 3 eV. It exhibits polymorphism, existing in different crystal structures such as cubic (isometric) and hexagonal forms .
Mechanism of Action
Target of Action
The primary targets of 3,4-Methylenedioxy-beta-nitrostyrene (MNS) are NLRP3 inflammasome , Syk kinase , and Src kinase . The NLRP3 inflammasome is a part of the innate immune system and plays a crucial role in the body’s response to pathogens and tissue damage . Syk and Src kinases are involved in various cellular processes, including cell growth and differentiation .
Mode of Action
MNS inhibits the activation of the NLRP3 inflammasome by blocking its assembly . It also inhibits Syk and Src kinases, preventing the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin .
Biochemical Pathways
MNS affects the pathways related to inflammation and platelet aggregation. By inhibiting the NLRP3 inflammasome, it reduces the production of pro-inflammatory cytokines . MNS also inhibits the activation of GPIIb/IIIa, a receptor involved in platelet aggregation .
Pharmacokinetics
It is known to be soluble in dmso up to 50 mg/ml , which suggests it may have good bioavailability
Result of Action
The inhibition of the NLRP3 inflammasome by MNS can lead to a reduction in inflammation, which could potentially be beneficial in conditions such as ischemic stroke . Its anti-aggregative activity could also be useful in preventing thrombosis .
Action Environment
The action of MNS can be influenced by various environmental factors. For example, its anti-aggregative activity is concentration-dependent
Biochemical Analysis
Biochemical Properties
MDBN is known to interact with several enzymes and proteins. It is a selective inhibitor of Src and Syk tyrosine kinases . These interactions play a crucial role in its biochemical reactions. MDBN prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin , which are important proteins involved in platelet aggregation .
Cellular Effects
MDBN has been observed to have significant effects on various types of cells. It is known to inhibit the activation of NLRP3 inflammasome by blocking the assembly of the inflammasome . This has implications for its influence on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of MDBN involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as an irreversible inhibitor of p97 , a protein that plays a crucial role in various cellular processes including protein degradation . MDBN also inhibits Src and Syk tyrosine kinases , which are involved in various cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) sulfide can be synthesized by reacting a manganese(II) salt, such as manganese(II) chloride, with ammonium sulfide: [ \text{(NH}_4\text{)}_2\text{S} + \text{MnCl}_2 \rightarrow 2 \text{NH}_4\text{Cl} + \text{MnS} ] This reaction typically occurs in an aqueous solution at room temperature .
Industrial Production Methods: Industrial production of manganese(II) sulfide often involves the solvothermal synthesis method. This approach allows for the control of phase structure and morphology by adjusting sulfur sources and solvents. The solvothermal method is particularly effective for producing manganese(II) sulfide nanocrystals with specific shapes and sizes .
Types of Reactions:
Oxidation: Manganese(II) sulfide can be oxidized to manganese(IV) oxide (MnO₂) in the presence of hydrogen peroxide in basic solutions: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]
Reduction: In acidic solutions, manganese(IV) oxide can be reduced back to manganese(II) ions: [ \text{MnO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}^+ \rightarrow \text{Mn}^{2+} + \text{O}_2 + 2 \text{H}_2\text{O} ]
Substitution: Manganese(II) sulfide can undergo substitution reactions with various reagents, forming different manganese compounds.
Common Reagents and Conditions:
Aqueous Ammonia: Precipitates manganese(II) hydroxide from manganese(II) ions.
Sodium Hydroxide: Also precipitates manganese(II) hydroxide.
Hydrogen Peroxide: Oxidizes manganese(II) hydroxide to manganese(IV) oxide.
Major Products:
Manganese(IV) oxide (MnO₂): Formed through oxidation reactions.
Manganese(II) hydroxide (Mn(OH)₂): Formed through precipitation reactions.
Scientific Research Applications
Manganese(II) sulfide has a wide range of applications in scientific research:
Chemistry: Used as a photoreduction catalyst and in the synthesis of other manganese compounds.
Biology: Investigated for its role in prebiotic photosynthesis due to its ability to photoreduce carbon dioxide.
Medicine: Employed as a contrast agent for magnetic resonance imaging (MRI) and in the development of drug delivery systems.
Industry: Utilized as an electrode material in lithium-ion batteries and as a supercapacitor material due to its excellent ion exchange properties
Comparison with Similar Compounds
Manganese(II) sulfide can be compared with other manganese sulfides and related compounds:
Manganese(IV) sulfide (MnS₂): Exhibits different oxidation states and properties.
Manganese(II) oxide (MnO): Similar in composition but differs in its oxidation state and chemical behavior.
Iron(II) sulfide (FeS): Shares similar properties but differs in its elemental composition and specific applications.
Manganese(II) sulfide stands out due to its polymorphism, wide bandgap, and diverse applications in various fields, making it a unique and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1485-00-3 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |
InChI Key |
KFLWBZPSJQPRDD-ARJAWSKDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
Appearance |
Solid powder |
22568-48-5 1485-00-3 |
|
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-methylenedioxy-beta-nitrostyrene MNS cpd |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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